molecular formula C11H8F4N2O2 B11798542 3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole

3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole

Cat. No.: B11798542
M. Wt: 276.19 g/mol
InChI Key: PCQOJOIAQZBMBF-UHFFFAOYSA-N
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Description

3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-bis(difluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole typically involves the reaction of 2,4-bis(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it inhibits the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the organism or cell type involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoromethoxy groups enhances its lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8F4N2O2

Molecular Weight

276.19 g/mol

IUPAC Name

5-[2,4-bis(difluoromethoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C11H8F4N2O2/c12-10(13)18-6-1-2-7(8-3-4-16-17-8)9(5-6)19-11(14)15/h1-5,10-11H,(H,16,17)

InChI Key

PCQOJOIAQZBMBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C2=CC=NN2

Origin of Product

United States

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